Azidomethyl phenyl sulfide
CAS No.: 77422-70-9
Cat. No.: VC3738085
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77422-70-9 |
---|---|
Molecular Formula | C7H7N3S |
Molecular Weight | 165.22 g/mol |
IUPAC Name | azidomethylsulfanylbenzene |
Standard InChI | InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2 |
Standard InChI Key | KIQGRMGPIMCXSC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SCN=[N+]=[N-] |
Canonical SMILES | C1=CC=C(C=C1)SCN=[N+]=[N-] |
Introduction
Chemical Identity and Structure
Basic Information
Azidomethyl phenyl sulfide (CAS No. 77422-70-9) is an organosulfur compound with the molecular formula C₇H₇N₃S and a molecular weight of 165.22 g/mol . The compound consists of a phenyl group bonded to a sulfur atom, which in turn is connected to a methyl group substituted with an azide functional group. This structural arrangement provides the molecule with its characteristic reactivity profile, particularly related to its azide functionality.
Nomenclature and Identification
The compound is known by several synonyms in chemical literature, including phenylthiomethyl azide, [(azidomethyl)thio]benzene, azidomethylsulfanylbenzene, and (azidomethyl)(phenyl)sulfane . These alternative names reflect different naming conventions in chemical nomenclature while referring to the same molecular entity. The MDL number assigned to this compound is MFCD00009700, providing an additional identifier used in chemical databases and inventory systems .
Physical and Chemical Properties
Physical Characteristics
Azidomethyl phenyl sulfide exhibits specific physical properties that influence its handling and applications. The compound has a boiling point of 104-105°C at 5 mmHg pressure, indicating its volatility under reduced pressure conditions . Its density is approximately 1.168 g/mL at 25°C, making it slightly denser than water . The refractive index (n 20/D) is reported as 1.5904, which provides information useful for analytical identification and purity assessment .
Chemical Reactivity
The chemical behavior of azidomethyl phenyl sulfide is primarily determined by its azide functional group, which is known for its diverse reactivity patterns. The azide moiety makes this compound particularly suitable for click chemistry applications, especially copper-catalyzed azide-alkyne cycloaddition reactions that yield 1,2,3-triazoles . When reacting with organomagnesium compounds, it forms intermediate triazenes that can further transform into various nitrogen-containing products . Substituted α-azido sulfides like this compound can undergo Beckmann-type rearrangements to provide lactams and imino thioethers, expanding its synthetic utility .
Synthesis and Preparation Methods
Laboratory Synthesis
The standard preparation method for azidomethyl phenyl sulfide involves a two-step process starting with thioanisole. The first step is the chlorination of thioanisole using sulfuryl chloride, which generates an α-chloro sulfide intermediate . This intermediate is then treated with sodium azide in acetonitrile, resulting in nucleophilic substitution of the chloride with an azide group to yield the final product . This synthetic route provides a practical approach for laboratory-scale preparation of the compound.
Applications in Organic Synthesis
Amination Reagent
Research Applications in Organic Synthesis
Reaction with Terminal Alkynes
Research has demonstrated the utility of azidomethyl phenyl sulfide in click chemistry reactions with terminal alkynes. In one study, it was reacted with 4-(prop-2-yn-1-yloxy)phthalonitrile to create triazole-bridged structures that were subsequently incorporated into metallophthalocyanine complexes . This application showcases the compound's value in creating sophisticated molecular architectures with potential applications in materials science.
Academic Research Impact
The foundational paper describing azidomethyl phenyl sulfide as a synthon for NH₂ was published in the Journal of the American Chemical Society in 1981, establishing its importance in organic synthesis . This work, authored by Trost and Pearson, continues to influence research in synthetic methodology. The citation patterns across journals like Tetrahedron Letters, Tetrahedron, and Organic Letters demonstrate the compound's enduring relevance in organic chemistry research .
Manufacturer | Product number | Product description | CAS number | Packaging | Price | Updated date |
---|---|---|---|---|---|---|
Sigma-Aldrich | 244546 | Azidomethyl phenyl sulfide 95% | 77422-70-9 | 1g | $128 | 2024-03-01 |
American Custom Chemicals Corporation | ING0002402 | AZIDOMETHYL PHENYL SULFIDE 95.00% | 77422-70-9 | 5G | $958.56 | 2021-12-16 |
AHH | MT-47281 | Azidomethyl phenyl sulfide 95% | 77422-70-9 | 50g | $840 | 2021-12-16 |
The significant price variations reflect differences in quantity, purity, and supplier pricing strategies . This commercial availability facilitates research applications without requiring in-house synthesis of the compound.
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